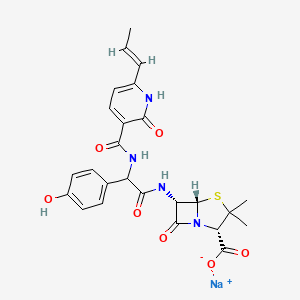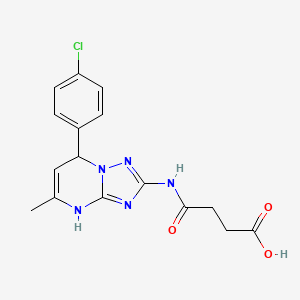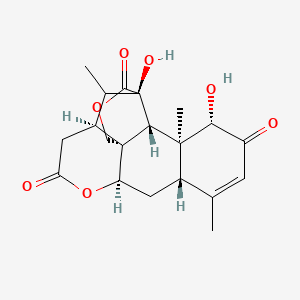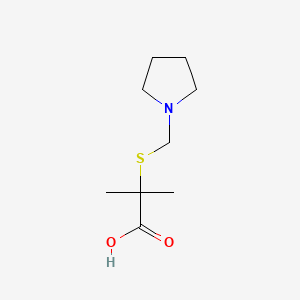
1H-Pyrrolo(3,2-c)pyridine-7-carboxamide, 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo(3,2-c)pyridine-7-carboxamide, 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolo-pyridine core, which is a fused ring system combining pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(3,2-c)pyridine-7-carboxamide, 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-, dihydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis may include:
- Formation of the pyrrolo-pyridine core through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Benzylation of the nitrogen atom in the pyrrolo-pyridine core.
- Attachment of the piperazinyl group through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo(3,2-c)pyridine-7-carboxamide, 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a therapeutic agent for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo(3,2-c)pyridine-7-carboxamide, 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-, dihydrochloride depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Pyrrolo(3,2-c)pyridine-7-carboxamide, 2,3-dihydro-1-benzyl-6-(4-methyl-1-piperazinyl)-, dihydrochloride include:
- 1H-Pyrrolo(3,2-c)pyridine-7-carboxamide derivatives with different substituents.
- Benzyl-substituted pyrrolo-pyridines.
- Piperazinyl-substituted heterocycles.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the pyrrolo-pyridine core, along with the benzyl and piperazinyl groups, may confer unique reactivity and selectivity in various applications.
Properties
CAS No. |
102280-85-3 |
|---|---|
Molecular Formula |
C20H27Cl2N5O |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-benzyl-6-(4-methylpiperazin-1-yl)-2,3-dihydropyrrolo[3,2-c]pyridine-7-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H25N5O.2ClH/c1-23-9-11-24(12-10-23)20-17(19(21)26)18-16(13-22-20)7-8-25(18)14-15-5-3-2-4-6-15;;/h2-6,13H,7-12,14H2,1H3,(H2,21,26);2*1H |
InChI Key |
JIVBNZKENYXBDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C3CCN(C3=C2C(=O)N)CC4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


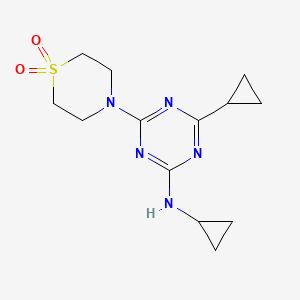
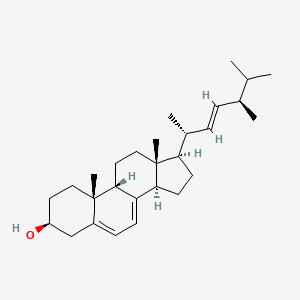
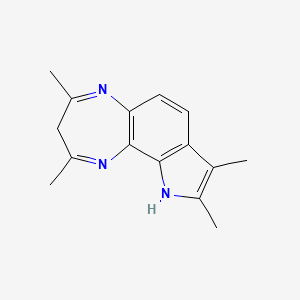
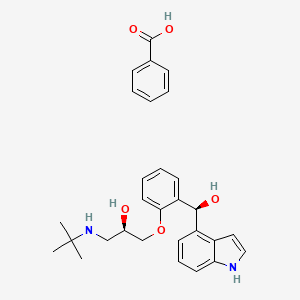
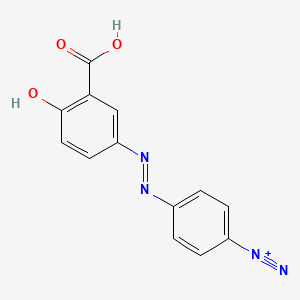


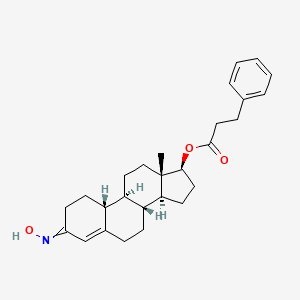
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
